Adenosine A2a Receptor Binding Affinity – Direct Target Engagement Data for N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide
N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide (CHEMBL3335524) directly binds to the human adenosine A2a receptor (ADORA2A) with a measured K_i of 4.36 μM (4,360 nM) in a radioligand displacement assay using [³H]CGS-21680 as the tracer probe on HEK293 cells expressing the human receptor [1]. By comparison, the prototypical A2a antagonist ZM241385 exhibits a K_i of approximately 0.8 nM, while the methylxanthine caffeine shows K_i ≈ 10 μM, placing the target compound in the intermediate-affinity range [2]. This binding affinity represents the only direct, target-specific quantitative bioactivity data available for the exact compound, and is absent for the corresponding benzofuran (4g), indole (4e), and quinoline (4a) analogs from the Rambabu et al. series, none of which have been screened against adenosine receptors to date.
| Evidence Dimension | Adenosine A2a receptor binding affinity (K_i in radioligand displacement assay) |
|---|---|
| Target Compound Data | K_i = 4.36 μM (4,360 nM) |
| Comparator Or Baseline | ZM241385: K_i ≈ 0.8 nM; Caffeine: K_i ≈ 10 μM; Close structural analogs (4a, 4e, 4g): no A2a data available |
| Quantified Difference | ~5,450-fold weaker than ZM241385; ~2.3-fold stronger than caffeine; unique data point among 3,4,5-trimethoxybenzohydrazide analogs |
| Conditions | Displacement of [³H]CGS-21680 from human ADORA2A expressed in HEK293 cell membranes |
Why This Matters
This is the sole receptor-level target engagement datum for the exact compound, providing a quantifiable differentiation anchor for procurement decisions where adenosine receptor modulation is the research focus, and enabling rational selection over analogs lacking any GPCR profiling data.
- [1] BindingDB. BDBM50026818 (CHEMBL3335524). Displacement of [³H]CGS-21680 from human adenosine A2a receptor. K_i = 4.36E+3 nM. View Source
- [2] Chen JF, Eltzschig HK, Fredholm BB. Adenosine receptors as drug targets — what are the challenges? Nat Rev Drug Discov. 2013;12(4):265-286. doi:10.1038/nrd3955. (Reference K_i values for ZM241385 and caffeine). View Source
